Product packaging for 2-Cyano-2-butenoic acid(Cat. No.:)

2-Cyano-2-butenoic acid

Cat. No.: B8103098
M. Wt: 111.10 g/mol
InChI Key: SAADORAEBXDJQA-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Versatile Building Block in Organic Synthesis

2-Cyano-2-butenoic acid and its derivatives are highly valued as versatile intermediates in the synthesis of a multitude of organic compounds. Their utility stems from the presence of multiple reactive sites, which allow for a diverse range of chemical transformations. This adaptability makes them crucial components in the production of pharmaceuticals, agrochemicals, and other fine chemicals. a2bchem.comcymitquimica.com

One of the most prominent applications of these compounds is in the synthesis of heterocyclic structures, which are fundamental to drug discovery and materials science. a2bchem.comresearchgate.net The strategic placement of the cyano and carboxylic acid groups facilitates their participation in various cyclization reactions, leading to the formation of complex ring systems. a2bchem.comekb.eg These heterocyclic compounds are often the core scaffolds of medicinally important molecules.

Furthermore, derivatives of this compound, such as its esters, are instrumental in creating chiral intermediates through asymmetric synthesis. The ability to control the stereochemistry during a reaction is paramount in the development of modern pharmaceuticals, where a specific stereoisomer often dictates the therapeutic efficacy.

The Knoevenagel condensation is a cornerstone reaction for synthesizing derivatives of this compound. lookchem.com This reaction typically involves the condensation of an active methylene (B1212753) compound, like ethyl cyanoacetate (B8463686), with an aldehyde or ketone. This method provides an efficient route to a variety of substituted α,β-unsaturated cyanoesters, which are themselves valuable synthetic precursors. lookchem.com

Structural Characteristics and Their Implications for Chemical Reactivity

The chemical behavior of this compound is a direct consequence of its distinct molecular architecture. The molecule features a butenoic acid backbone with a cyano group (-C≡N) and a carboxylic acid group (-COOH) attached to the second carbon atom. cymitquimica.comachemblock.com This arrangement of functional groups creates a unique electronic landscape that governs its reactivity.

The presence of both a cyano group and a carboxylic acid group, which are electron-withdrawing, significantly influences the reactivity of the carbon-carbon double bond. cymitquimica.com This makes the molecule susceptible to a variety of chemical transformations, including:

Nucleophilic Additions: The electron-deficient nature of the double bond makes it a prime target for nucleophiles. Reactions like the Michael addition can occur, where a nucleophile adds to the β-carbon of the butenoic acid chain. cymitquimica.comekb.eg

Condensation Reactions: The carboxylic acid and cyano groups can participate in condensation reactions, leading to the formation of more complex molecules. cymitquimica.com

Oxidation and Reduction: The double bond can be subjected to oxidation reactions, such as epoxidation or oxidative cleavage. Conversely, the cyano group can be reduced to an amine.

The stereochemistry of the double bond, which can exist as either the (E) or (Z) isomer, also plays a crucial role in its reactivity and the stereochemical outcome of its reactions. The (E)-isomer is often the more stable and commonly utilized form. achemblock.comsigmaaldrich.com

Overview of Current Research Trajectories and Future Directions

Current research involving this compound and its derivatives is multifaceted, with a strong emphasis on their application in medicinal chemistry and materials science. a2bchem.com Scientists are actively exploring the synthesis of novel heterocyclic compounds derived from these building blocks with potential therapeutic applications. researchgate.netekb.eg Preliminary studies have suggested that some derivatives may exhibit promising biological activities.

The development of more efficient and environmentally friendly synthetic methods for preparing and utilizing these compounds is another key area of investigation. This includes the use of microwave-assisted synthesis and green catalysts to improve reaction yields and reduce waste. rsc.orgnih.gov

Future research will likely focus on expanding the library of molecules derived from this compound and its analogues. This will involve the exploration of new reaction pathways and the development of catalysts that can control the stereoselectivity of these transformations with even greater precision. The unique properties of these compounds also make them attractive candidates for the development of new materials with specific optical or electronic properties. smolecule.com As our understanding of the reactivity of this compound deepens, its role as a fundamental building block in organic synthesis is poised to become even more significant.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound759-72-8C5H5NO2111.1White solid
2-Cyano-3-methyl-2-butenoic acid759-21-7C6H7NO2125.13White to yellow solid
Ethyl 2-cyano-2-butenoate686-33-9C7H9NO2139.15-
Ethyl 2-cyano-3-methyl-2-butenoate759-58-0C8H11NO2153.18Clear colorless to slightly yellow liquid
Methyl 2-cyano-3-methylcrotonate6666-75-7C7H9NO2139.15-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2 B8103098 2-Cyano-2-butenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyanobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-2-4(3-6)5(7)8/h2H,1H3,(H,7,8)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAADORAEBXDJQA-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyano 2 Butenoic Acid and Its Key Intermediates

Established Synthetic Pathways for 2-Cyano-2-butenoic Acid

A primary and well-established method for synthesizing this compound is the Knoevenagel condensation. evitachem.comwikipedia.org This reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with a compound containing an active hydrogen, like cyanoacetic acid, in the presence of a weak base catalyst. wikipedia.org For instance, the reaction of cyanoacetic acid with benzaldehyde (B42025) yields (E)-2-cyano-3-phenyl-2-butenoic acid. evitachem.com The reaction is typically followed by spontaneous dehydration to produce the α,β-unsaturated product. sigmaaldrich.com

The Doebner modification of the Knoevenagel condensation is another notable pathway, which utilizes pyridine (B92270) as the solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification is often accompanied by decarboxylation. wikipedia.org

Advanced Approaches to this compound Derivatives

Aldol (B89426) Condensation Reactions for Related Butenoic Acid Scaffolds

Aldol condensation reactions are instrumental in the synthesis of various butenoic acid scaffolds. rsc.orgsemanticscholar.orgnih.gov Microwave-assisted aldol condensation of methyl ketone derivatives with glyoxylic acid has been developed to produce 4-oxo-2-butenoic acids in moderate to excellent yields. rsc.orgsemanticscholar.org This method is versatile and applicable to a wide range of substrates. rsc.orgsemanticscholar.org The choice of catalyst depends on the substrate; aryl derivatives react best with tosic acid, while aliphatic substrates favor pyrrolidine (B122466) and acetic acid. rsc.orgsemanticscholar.orgrsc.org This substrate-dependent catalyst preference can be rationalized by frontier orbital calculations. rsc.orgsemanticscholar.orgnih.gov

For example, the reaction of acetophenone (B1666503) derivatives with glyoxylic acid, promoted by an acid catalyst, is a common route. nih.gov Two sets of microwave-assisted conditions have been identified that provide E-4-oxo-2-butenoic acids in good to excellent yields for substrates with varying electronic and steric properties. semanticscholar.orgnih.gov

Intramolecular Cyclization Strategies Involving Cyanophenyl Butenoic Acid Analogues

Intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives provides a pathway to 1-amino-2-naphthalenecarboxylic acid derivatives. oup.comnii.ac.jp This synthesis starts with the reaction of 2-(lithiomethyl)benzonitrile with 2-phenylthio-2-alkenoic acid derivatives, followed by oxidation and an elimination reaction to yield the 4-(2-cyanophenyl)-2-butenoic acid derivatives. oup.com The subsequent intramolecular cyclization is achieved using a base like sodium hydride in dimethylformamide (DMF). oup.com This method has been applied to the one-pot preparation of benzo[h]quinazoline-2,4(1H,3H)-diones. oup.com

A similar strategy involves the CuCN-mediated one-pot cascade cyclization of 4-(2-bromophenyl)-2-butenoates, which leads to the efficient synthesis of substituted naphthalene (B1677914) amino esters. researchgate.net Deuterium labeling studies have shown that this reaction proceeds through isomerization of the olefin, intramolecular C-C bond cyclization, and aromatization in a single step. researchgate.net

Synthetic Routes Incorporating Cyanoacetic Acid Derivatives

Cyanoacetic acid and its derivatives are versatile building blocks in organic synthesis. scilit.com Cyanoacetic acid hydrazide, for example, is a key intermediate for a wide array of heterocyclic compounds. arkat-usa.orgmdpi.com It can be synthesized by the reaction of ethyl cyanoacetate (B8463686) with hydrazine (B178648) hydrate. arkat-usa.org The hydrazide can then react with various reagents to form a range of products, including pyridine, thiophene, and thiazole (B1198619) derivatives. mdpi.com

Thienylpyrrolyl-cyanoacetic acid derivatives have been synthesized via a Knoevenagel condensation of the corresponding precursor aldehydes with cyanoacetic acid, using piperidine (B6355638) as a catalyst. scilit.com This method produces push-pull chromophores with potential applications in dye-sensitized solar cells. scilit.com

Catalytic Methods in the Synthesis of this compound Systems

Various catalytic systems have been developed to improve the efficiency and selectivity of the synthesis of this compound and its derivatives. Lipase-catalyzed cascade reactions have been used for the synthesis of (E)-α,β-unsaturated carboxylic esters from acetals and cyanoacetic acid. nih.gov This enzymatic protocol offers a simplified process with excellent E-selectivity and the potential for catalyst recycling. nih.gov

In the Knoevenagel condensation, weakly basic amines are commonly used as catalysts. wikipedia.org For industrial-scale synthesis, process improvements have been made by using acetic acid as a solvent and catalyst, which allows for a controlled reaction and minimizes risks associated with uncontrolled gas evolution. google.com

Magnetically recoverable nanocatalysts have also been employed in the synthesis of related pyridine derivatives, demonstrating the potential for green and efficient catalytic systems. rsc.org Palladium catalysts, such as Pd(OCOCF₃)₂, have been used in the domino reaction of anilines with 3-butenoic acid to form complex heterocyclic structures. acs.org

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives is crucial for applications where specific stereoisomers are required. Catalytic asymmetric aldol reactions, particularly the vinylogous Mukaiyama aldol reaction (VMAR) of silyloxyfurans, have been extensively studied for the enantioselective synthesis of butenolides and butyrolactones. acs.org The use of chiral catalysts, such as those derived from proline, can lead to high enantioselectivity. unito.it

For instance, the synthesis of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves a sequence of condensation, reduction, and salt formation steps that maintain the stereochemistry at the β-amino acid center. Similarly, chiral catalysts comprising Zn(OTf)₂ and a pybox ligand have been used for enantioselective Mukaiyama aldol reactions to produce C-3 substituted α-butenolides. acs.org

Emerging Techniques in this compound Synthesis (e.g., Microwave-Assisted Protocols)

The synthesis of this compound and its derivatives is increasingly benefiting from emerging techniques that align with the principles of green chemistry. Among these, microwave-assisted organic synthesis (MAOS) has become a prominent method for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comoatext.comresearchgate.net This approach is particularly effective for condensation reactions like the Knoevenagel condensation, a fundamental route to α,β-unsaturated compounds such as this compound derivatives. mdpi.comresearchgate.net

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce the formation of side products and decomposition of thermally sensitive materials. mdpi.com The efficiency of microwave heating has been successfully applied to the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate and cyanoacetamide, which are key precursors for the target molecule. mdpi.comoatext.com

Microwave-Assisted Knoevenagel Condensation

A significant advancement in the synthesis of this compound precursors is the use of microwave irradiation in conjunction with various catalysts, often under solvent-free conditions. This not only enhances reaction rates but also simplifies work-up procedures and reduces environmental impact. mdpi.comresearchgate.net

Several studies have demonstrated the effectiveness of this technique. For instance, the condensation of aromatic aldehydes with ethyl cyanoacetate or malononitrile (B47326) can be achieved in minutes with high yields using microwave activation. mdpi.com The use of catalysts like porous calcium hydroxyapatite (B223615) has proven effective, particularly under microwave irradiation, where conventional heating yields significantly lower product conversion. mdpi.com Another commonly used and efficient catalyst for this transformation is ammonium (B1175870) acetate (B1210297), which facilitates the reaction under solvent-free microwave conditions to produce α,β-unsaturated cyano compounds in excellent yields (85-99%) within 20 to 60 seconds. oatext.comresearchgate.net

The advantages of microwave-assisted protocols are clearly illustrated when compared to traditional methods, which often require prolonged heating (2-24 hours) and the use of hazardous solvents like benzene. researchgate.netunifap.br

Catalysis in Microwave-Assisted Synthesis

The choice of catalyst plays a crucial role in the success of microwave-assisted synthesis. Researchers have explored a range of catalysts to optimize the Knoevenagel condensation for producing precursors to this compound.

Porous Calcium Hydroxyapatite (p-HAP): This sustainable catalyst, when used under solvent-free microwave conditions (1250 W), facilitates the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, yielding products in high percentages in just 2 minutes. mdpi.com Control experiments show that under conventional heating, the yields are substantially lower, highlighting the synergistic effect of microwave activation and the catalyst. mdpi.com

Ammonium Acetate (NH₄OAc): As a weak base, ammonium acetate is a highly effective and inexpensive catalyst for the microwave-assisted Knoevenagel condensation. oatext.comresearchgate.net Reactions between various aromatic aldehydes and cyanoacetamide or ethyl cyanoacetate proceed smoothly at low microwave power (160-320 W) for very short durations (30-60 seconds), resulting in excellent yields. oatext.comresearchgate.net

Amine-Functionalized Metal-Organic Frameworks (MOFs): More advanced catalytic systems include MOFs, which serve as highly efficient and recyclable heterogeneous catalysts. researchgate.net An amine-functionalized MOF has been used for the Knoevenagel condensation of aromatic aldehydes in ethanol (B145695) under microwave irradiation, demonstrating high conversion and 100% selectivity. This method dramatically reduces reaction times compared to conventional heating and allows for the catalyst to be reused multiple times without significant loss of activity. researchgate.net

The data below summarizes the findings from various studies on microwave-assisted synthesis of this compound precursors.

Table 1: Microwave-Assisted Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate

Aldehyde Catalyst Power (W) Time (min) Yield (%) Reference
Benzaldehyde p-HAP 1250 2 89 mdpi.com
4-Chlorobenzaldehyde p-HAP 1250 2 95 mdpi.com
4-Nitrobenzaldehyde p-HAP 1250 2 96 mdpi.com
Benzaldehyde NH₄OAc 160-320 0.5-1 90 researchgate.net

Table 2: Microwave-Assisted Knoevenagel Condensation of Aldehydes with Cyanoacetamide

Aldehyde Catalyst Power (W) Time (sec) Yield (%) Reference
Benzaldehyde NH₄OAc 160-320 30-60 90 oatext.com
4-Methylbenzaldehyde NH₄OAc 160-320 30-60 95 oatext.com
4-Chlorobenzaldehyde NH₄OAc 160-320 30-60 92 oatext.com
4-Methoxybenzaldehyde NaOH 150 120 98 unifap.br

These emerging techniques, particularly microwave-assisted protocols, offer rapid, efficient, and environmentally benign pathways for the synthesis of this compound and its key intermediates, representing a significant step forward in sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 2 Butenoic Acid

Transformations Involving the Cyano Functionality

The cyano, or nitrile, group is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction.

The hydrolysis of the nitrile group in 2-cyano-2-butenoic acid can proceed under either acidic or basic conditions to ultimately yield a dicarboxylic acid. lumenlearning.comlibretexts.org The reaction progresses in a stepwise manner, first forming an amide intermediate. byjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated with a dilute acid like hydrochloric acid. libretexts.org The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A nucleophilic attack by water, followed by tautomerization, leads to the formation of the intermediate, 2-carbamoyl-2-butenoic acid. chemistrysteps.com Continued heating in the acidic medium then hydrolyzes the amide to produce 2-ethylidenesuccinic acid and an ammonium (B1175870) salt. byjus.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521), also facilitates hydrolysis. libretexts.org In this pathway, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org Subsequent protonation by water forms the imidic acid, which tautomerizes to the 2-carbamoyl-2-butenoic acid intermediate. chemistrysteps.com In the presence of excess base, the intermediate amide is further hydrolyzed to the salt of the carboxylic acid (a carboxylate). An acidification step is then required to protonate the carboxylate and isolate the final 2-ethylidenesuccinic acid product. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis
Reaction TypeReagentsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisDilute H2SO4 or HCl, Heat2-Carbamoyl-2-butenoic acid2-Ethylidenesuccinic acid
Base-Catalyzed Hydrolysis1. NaOH or KOH, Heat 2. H3O+2-Carbamoyl-2-butenoic acid2-Ethylidenesuccinic acid

The cyano group of this compound can be reduced to a primary amine, a reaction of significant synthetic utility. This transformation can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgwikipedia.org

Stoichiometric Reduction: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The reaction typically occurs in a dry ether solvent and involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com An aqueous workup is subsequently required to protonate the intermediate and yield 2-(aminomethyl)-2-butenoic acid. libretexts.org

Catalytic Hydrogenation: Catalytic hydrogenation offers an alternative, often more economical, method for nitrile reduction. wikipedia.org This process involves reacting the compound with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org This method also produces the primary amine, 2-(aminomethyl)-2-butenoic acid. However, careful selection of the catalyst and reaction conditions is crucial to avoid the formation of secondary and tertiary amine byproducts. wikipedia.org It is also important to consider the potential for simultaneous reduction of the carbon-carbon double bond, which is also susceptible to catalytic hydrogenation.

Table 2: Reagents for Reduction of the Cyano Group
MethodReagentsProduct
Hydride Reduction1. LiAlH4 in dry ether 2. H2O workup2-(Aminomethyl)-2-butenoic acid
Catalytic HydrogenationH2, Raney Ni (or Pd, Pt)2-(Aminomethyl)-2-butenoic acid

Reactivity of the Carbon-Carbon Double Bond

The alkene moiety in this compound is electron-deficient due to the electron-withdrawing effects of the adjacent cyano and carboxylic acid groups. This electronic nature governs its reactivity, particularly in hydrogenation and addition reactions.

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. tcichemicals.com This reaction involves treating the compound with hydrogen gas in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. illinois.edu The reaction typically proceeds under mild conditions of temperature and pressure. The expected product from the hydrogenation of the alkene portion of this compound is 2-cyanobutanoic acid.

Selective hydrogenation of the double bond without reducing the nitrile group is a potential challenge. Catalysts and conditions must be chosen carefully, as many catalysts effective for alkene hydrogenation can also reduce nitriles, especially under more vigorous conditions. wikipedia.org

The C=C double bond of this compound is susceptible to electrophilic addition reactions. chemistrysteps.com In these reactions, an electrophile adds across the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. libretexts.org

A classic example is the addition of hydrogen halides (e.g., HBr, HCl). The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen of the hydrogen halide. libretexts.org This forms a carbocation intermediate, which is then attacked by the halide anion. libretexts.org

The regioselectivity of this addition is governed by the stability of the intermediate carbocation. According to Markovnikov's rule, the hydrogen atom adds to the carbon that already has more hydrogen atoms, leading to the more stable (more substituted) carbocation. utdallas.edu However, in this compound, the strong electron-withdrawing nature of both the -CN and -COOH groups at the C2 position significantly influences the electron distribution of the double bond and the stability of potential carbocation intermediates, which may lead to deviations from standard regioselectivity patterns or require harsher reaction conditions.

Carboxylic Acid Group Derivatizations (e.g., Esterification, Amidation)

The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides.

Esterification: Esterification of this compound can be achieved through the Fischer esterification method. masterorganicchemistry.com This involves heating the carboxylic acid with an alcohol (e.g., ethanol (B145695), methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the formation of the ester product, such as ethyl 2-cyano-2-butenoate. masterorganicchemistry.com

Amidation: The carboxylic acid can also be converted to an amide. This typically requires activating the carboxylic acid first, as direct reaction with an amine is generally slow. Common methods involve converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, coupling reagents that facilitate direct amidation can be employed. nih.gov The product of this reaction with an amine (R-NH₂) would be N-alkyl-2-cyano-2-butenamide.

Table 3: Common Derivatizations of the Carboxylic Acid Group
ReactionReagentsProduct Class
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H2SO4)Ester
Amidation1. SOCl2 or (COCl)2 2. Amine (R'-NH2)Amide

Nucleophilic and Electrophilic Reaction Mechanisms

The chemical reactivity of this compound is predominantly characterized by the electrophilic nature of its carbon-carbon double bond. This reactivity is a consequence of the conjugation of the double bond with two potent electron-withdrawing groups: the nitrile (-CN) and the carboxylic acid (-COOH). This electronic arrangement polarizes the π-system, rendering the β-carbon susceptible to attack by nucleophiles and, conversely, deactivates the double bond towards electrophilic attack.

Nucleophilic Addition (Michael Addition)

The primary reaction mechanism for this compound and its derivatives is the conjugate nucleophilic addition, commonly known as the Michael reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this process, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.org The attack of the nucleophile leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-addition product. masterorganicchemistry.comlibretexts.org

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the β-carbon of the this compound derivative.

Formation of Enolate: The π-electrons of the double bond shift to form a carbanion at the α-carbon, which is in conjugation with both the cyano and the carbonyl group, forming a stable enolate.

Protonation: The enolate is protonated, typically by the solvent or a weak acid, to yield the saturated adduct.

A variety of nucleophiles can participate in Michael additions with α,β-unsaturated cyano esters, including carbanions (such as those derived from malonates and β-ketoesters), amines, thiols, and alkoxides. wikipedia.org The efficiency of the reaction is influenced by the nature of the nucleophile, the solvent, and the specific substituents on the this compound derivative.

Nucleophile Type Example Product Type Reference
Carbon NucleophileDiethyl MalonateSubstituted Glutarate Derivative wikipedia.org
Nitrogen NucleophileAmineβ-Amino Acid Derivative wikipedia.org
Oxygen NucleophileAlkoxideβ-Alkoxy Acid Derivative wikipedia.org
Sulfur NucleophileThiolβ-Thioether Acid Derivative masterorganicchemistry.com

Electrophilic Reactions

Due to the strong electron-withdrawing effects of the cyano and carboxyl groups, the double bond in this compound is electron-deficient and thus generally unreactive towards electrophiles. uobabylon.edu.iq Typical electrophilic addition reactions that are common for simple alkenes, such as halogenation or hydrohalogenation, are significantly less favorable for this class of compounds. The electron density of the double bond is substantially reduced, making it a poor nucleophile for attacking electrophilic species.

Cyclization Reactions and Heterocycle Formation Involving this compound Derivatives

Derivatives of this compound are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive centers—the electrophilic double bond, the nitrile group, and the carboxyl group (or its ester derivative)—allows for various cyclization strategies. These reactions are often cascade or domino sequences, where an initial intermolecular reaction is followed by an intramolecular cyclization.

Synthesis of Pyridines

Substituted 2-pyridones can be synthesized from α,β-unsaturated cyanoacetamides, which can be derived from this compound. For instance, the reaction of an N-alkyl-2-cyanoacetamide derivative with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base, leads to the formation of 3-cyano-2-pyridone derivatives. mdpi.com The mechanism involves an initial Michael addition of the enolate from the 1,3-dicarbonyl compound to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. ekb.eg

Synthesis of Pyrimidines

The scaffold of this compound is suitable for the construction of pyrimidine (B1678525) rings. A common strategy involves the reaction of an α,β-unsaturated nitrile with an amidine. organic-chemistry.org The reaction proceeds via a Michael addition of the amidine to the electron-deficient double bond, followed by an intramolecular cyclization and subsequent tautomerization or oxidation to furnish the aromatic pyrimidine ring. rsc.orgbu.edu.eg This approach allows for the synthesis of polysubstituted pyrimidines with a variety of functional groups. mdpi.com

Synthesis of Pyrazoles

Pyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds, can be synthesized using derivatives of this compound. A typical multicomponent reaction involves an aldehyde, malononitrile (B47326) (a related α,β-unsaturated nitrile precursor), ethyl acetoacetate, and a hydrazine (B178648) derivative. nih.gov While not directly starting from this compound, this highlights the utility of the α,β-unsaturated nitrile moiety in constructing pyrazole-containing systems. The reaction sequence generally involves the formation of a pyrazolone (B3327878) intermediate, which then undergoes a Michael addition with an in situ-formed α,β-unsaturated nitrile, followed by intramolecular cyclization.

The following table summarizes some of the heterocyclic systems that can be synthesized from precursors related to this compound.

Heterocycle Reactants Key Reaction Steps Reference
3-Cyano-2-pyridoneN-alkyl-2-cyanoacetamide, 1,3-dicarbonyl compoundMichael Addition, Intramolecular Cyclization, Dehydration mdpi.com
Substituted Pyrimidineα,β-Unsaturated nitrile, AmidineMichael Addition, Intramolecular Cyclization, Tautomerization/Oxidation organic-chemistry.orgrsc.org
Pyrano[2,3-c]pyrazoleAldehyde, Malononitrile, Ethyl acetoacetate, HydrazineKnoevenagel Condensation, Michael Addition, Intramolecular Cyclization nih.gov

Synthesis and Applications of 2 Cyano 2 Butenoic Acid Derivatives and Analogues

Preparation and Synthetic Utility of Ester Derivatives of 2-Cyano-2-butenoic Acid

The ester derivatives of this compound are crucial intermediates in chemical synthesis, valued for their reactivity and utility as building blocks for more complex molecules. a2bchem.com Their preparation is most commonly achieved through condensation reactions, and their synthetic utility lies in their ability to participate in a wide range of chemical transformations.

A primary method for synthesizing these esters is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as an alkyl cyanoacetate (B8463686), in the presence of a weak base. For example, the reaction of acetaldehyde (B116499) with ethyl cyanoacetate yields ethyl 2-cyano-2-butenoate. The choice of catalyst and reaction conditions can be optimized to achieve high yields.

Another approach involves the direct esterification of this compound with an alcohol in the presence of an acid catalyst. organic-chemistry.org This method is effective for a range of alcohols, allowing for the synthesis of various ester derivatives. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. learncbse.in

The synthetic utility of these ester derivatives is extensive. They are valuable precursors for a variety of functional group transformations. researchgate.net The presence of both a nitrile and an ester group, conjugated to a carbon-carbon double bond, makes them highly reactive Michael acceptors. This allows for the addition of a wide array of nucleophiles to the β-position, enabling the construction of more complex carbon skeletons. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can be modified through transesterification or saponification, providing multiple pathways for further derivatization. researchgate.netwikipedia.org These esters are frequently employed in the creation of heterocyclic compounds, which are fundamental in materials science and drug discovery. a2bchem.com

Table 1: Synthetic Methods for this compound Esters
MethodReactantsTypical ConditionsKey Features
Knoevenagel CondensationAldehyde/Ketone + Alkyl CyanoacetateBasic catalyst (e.g., piperidine (B6355638), ammonia)Forms the C=C double bond and incorporates the cyano-ester moiety simultaneously.
Direct EsterificationThis compound + AlcoholAcid catalyst (e.g., H₂SO₄), removal of waterUseful for creating a variety of ester derivatives from the parent acid. organic-chemistry.org
Reaction with Acid Halide2-Cyanoacrylic acid halide + AlcoholInert solvent, polymerization inhibitorAllows for the preparation of esters under milder conditions, including those that may not be stable to distillation. google.com

Role of Nitrile-Containing Derivatives in Complex Molecule Synthesis

The nitrile functional group is a remarkably versatile and valuable component in the design and synthesis of complex organic molecules, including many pharmaceuticals. core.ac.uknih.gov Its unique physicochemical properties allow it to serve multiple roles, from a simple structural element to a key reactive handle for intricate chemical transformations. researchgate.net

Incorporating a nitrile group can significantly alter a molecule's electronic properties and metabolic stability. core.ac.uk The strong electron-withdrawing nature of the cyano group can influence the reactivity of nearby functional groups, for instance, by polarizing aromatic rings to make them less susceptible to oxidative metabolism. nih.gov This property is often exploited in drug design to enhance pharmacokinetic profiles. nih.govsioc-journal.cn

From a synthetic standpoint, the nitrile group is a valuable precursor that can be converted into several other important functional groups. researchgate.net This synthetic flexibility is a cornerstone of its utility in complex molecule synthesis. Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. wikipedia.org

This versatility allows chemists to introduce a nitrogen atom late in a synthetic sequence and then transform it as needed, a strategy that is often crucial in the total synthesis of natural products and medicinal agents. lkouniv.ac.in The nitrile group can also participate directly in cycloaddition reactions and is a key component in the synthesis of many heterocyclic systems. quimicaorganica.org Its ability to act as a hydrogen bond acceptor is also a critical feature, influencing both the reactivity and the biological activity of the parent molecule. nih.gov

Application of this compound Scaffolds in the Construction of Advanced Organic Structures

The this compound framework, and its close relatives like cyanoacetamides and cyanoaceto-hydrazides, are powerful synthons for building advanced and complex organic structures, particularly heterocycles. tubitak.gov.trresearchgate.netresearchgate.net The specific arrangement of functional groups—a nitrile, a carbonyl group, and an activated double bond—provides multiple reactive sites that can be exploited in a controlled manner to construct diverse molecular architectures.

These scaffolds are frequently used in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach is highly efficient and allows for the rapid generation of molecular diversity. For example, derivatives of this compound can react with various dinucleophiles to construct a wide range of heterocyclic rings.

Common heterocyclic systems synthesized using these scaffolds include:

Pyridines: The reaction of α,β-unsaturated nitriles with various reagents can lead to the formation of highly substituted pyridine (B92270) rings.

Pyrazoles: Cyanoacetohydrazide, a derivative, is a versatile precursor for synthesizing pyrazole-containing compounds. researchgate.net

Pyrimidines: Condensation reactions with amidines or related compounds can yield pyrimidine (B1678525) derivatives. researchgate.net

Thiophenes and Thiazoles: Reactions involving sulfur-containing reagents can be used to construct sulfur-containing heterocycles. tubitak.gov.tr

The utility of these scaffolds extends to the synthesis of fused heterocyclic systems and spiro-compounds, which are of significant interest in medicinal chemistry. researchgate.netnih.gov The ability to readily generate these complex structures from relatively simple starting materials makes the this compound framework an indispensable tool in synthetic organic chemistry. researchgate.net

Table 2: Heterocyclic Systems Derived from Cyano-Activated Scaffolds
Heterocyclic SystemKey Precursor/ScaffoldGeneral Reaction TypeSignificance
PyridinesArylidenemalononitrilesCondensation/CyclizationCore structure in many pharmaceuticals and agrochemicals. researchgate.net
PyrazolesCyanoacetohydrazideReaction with 1,3-dicarbonylsBiologically active compounds with diverse applications. researchgate.net
Pyrimidines2‐Cyano‐3‐(dimethylamino)‐N‐octadecylacrylamideCondensation with amidinesEssential components of nucleic acids and various drugs. researchgate.net
ThiazolesCyanoacetamide derivativesReaction with α-haloketonesFound in numerous bioactive molecules. tubitak.gov.tr

Structure-Reactivity Relationships in Novel this compound Analogues

The reactivity of this compound analogues is profoundly influenced by their specific substitution patterns. Both steric and electronic factors play a critical role in determining the outcome of their chemical reactions, particularly nucleophilic additions. learncbse.in

Electronic Effects: The core structure of this compound features two strong electron-withdrawing groups (nitrile and carboxyl) attached to the double bond. This electronic arrangement makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a Michael-type addition. Introducing additional electron-withdrawing or electron-donating groups onto the carbon backbone can further modulate this reactivity.

An electron-donating group (e.g., a methyl group) at the β-position (as in 2-cyano-3-methyl-2-butenoic acid) will slightly decrease the electrophilicity of the β-carbon, potentially slowing the rate of nucleophilic attack compared to the unsubstituted analogue.

An electron-withdrawing group (e.g., a nitro group or a halogen) would have the opposite effect, further increasing the electrophilicity of the β-carbon and enhancing its reactivity towards nucleophiles.

Steric Effects: The size and position of substituents can create steric hindrance, which may impede the approach of a nucleophile. learncbse.in For example, introducing bulky substituents near the reactive sites (the α- or β-carbons) can significantly decrease the reaction rate or even prevent the reaction from occurring. A bulky alkyl group at the β-position could sterically shield the electrophilic center from attack by a large nucleophile. This principle is crucial in directing the regioselectivity of reactions and is a key consideration in synthetic design.

The interplay between these steric and electronic factors is complex. In some cases, electronic effects may dominate, while in others, steric hindrance is the controlling factor. Understanding these structure-reactivity relationships allows for the rational design of novel this compound analogues with tailored reactivity for specific synthetic applications, such as the synthesis of complex natural products or targeted pharmaceutical agents. nih.gov

Advanced Spectroscopic Characterization in 2 Cyano 2 Butenoic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-cyano-2-butenoic acid, both one-dimensional and two-dimensional NMR experiments provide a wealth of information.

One-dimensional ¹H and ¹³C NMR spectra offer direct evidence for the number and types of hydrogen and carbon atoms in distinct chemical environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton (highly deshielded, appearing as a broad singlet), the vinylic proton, and the methyl group protons. The chemical shift of the vinylic proton and the methyl protons would be influenced by the electron-withdrawing effects of the adjacent cyano and carboxyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on all four unique carbon atoms in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid and the nitrile carbon are typically found at the downfield end of the spectrum. The two sp² hybridized carbons of the double bond will have distinct chemical shifts due to the different substituents (cyano/carboxyl vs. hydrogen/methyl), and the methyl carbon will appear in the upfield region. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.

Nucleus Atom Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H-COOH10.0 - 13.0Broad SingletExchangeable proton, highly deshielded.
¹H=CH-6.5 - 7.5Quartet (q)Coupled to the -CH₃ protons.
¹H-CH₃2.0 - 2.5Doublet (d)Coupled to the vinylic proton.
¹³CC OOH165 - 175SingletCarbonyl carbon, deshielded by oxygen atoms.
¹³CC N115 - 125SingletNitrile carbon.
¹³C=C (CN)COOH120 - 140SingletQuaternary vinylic carbon, deshielded.
¹³C=C HCH₃130 - 150SingletVinylic carbon attached to a proton.
¹³C-C H₃15 - 25SingletMethyl carbon.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry of this compound. harvard.edupreprints.org

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton couplings through bonds, typically over two to three bonds. libretexts.org For this compound, a cross-peak would be observed between the vinylic proton (=CH-) and the methyl protons (-CH₃), confirming their three-bond (³J) coupling and establishing the butenoic acid backbone. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). princeton.edugithub.io This would show correlations between the vinylic proton signal and the vinylic carbon signal, as well as between the methyl proton signals and the methyl carbon signal, confirming their direct attachment. github.io

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects longer-range couplings between protons and carbons over two to four bonds. princeton.edu This is particularly useful for identifying quaternary carbons. Expected correlations would include the methyl protons to the vinylic carbons and the vinylic proton to the nitrile and carboxyl carbons, piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgprinceton.edu This experiment would be definitive in assigning the E/Z stereochemistry of the double bond by observing the spatial proximity between the vinylic proton and the methyl group or other substituents.

Table 2: Expected 2D NMR Correlations for this compound

Technique Correlating Nuclei Expected Key Cross-Peaks Information Gained
COSY¹H ↔ ¹H=CH ↔ -CHConfirms the butene fragment connectivity. libretexts.org
HSQC¹H ↔ ¹³C (¹J)=CH ↔ =C H; -CH ₃ ↔ -C H₃Assigns protons to their directly attached carbons. princeton.edugithub.io
HMBC¹H ↔ ¹³C (²⁻⁴J)-CH ₃ ↔ =C H & =C (CN); =CHC OOH & C NEstablishes long-range connectivity and assigns quaternary carbons. princeton.edu
NOESY¹H ↔ ¹H (space)=CH ↔ -CHDetermines E/Z stereochemistry of the alkene. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for rapidly identifying the key functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid's hydrogen-bonded dimer. A sharp, intense peak for the C=O carbonyl stretch and a medium-intensity, sharp peak for the C≡N nitrile stretch are also characteristic.

Raman Spectroscopy: In contrast to IR, the C=C double bond and the C≡N triple bond, being more polarizable, would likely show strong signals in the Raman spectrum, while the O-H and C=O stretches might be weaker. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Carboxylic AcidO-H stretch2500 - 3300Strong, Very BroadWeak
NitrileC≡N stretch2210 - 2260Medium, SharpStrong
CarbonylC=O stretch1680 - 1720Strong, SharpMedium
AlkeneC=C stretch1620 - 1680Medium-WeakStrong
Methyl/Methylene (B1212753)C-H stretch2850 - 3000MediumMedium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₅H₅NO₂), the calculated molecular weight is approximately 111.03 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 111. The fragmentation of this ion would yield characteristic daughter ions. Common fragmentation pathways for carboxylic acids include the loss of neutral fragments like water (H₂O), or radical fragments such as a hydroxyl group (•OH) or a carboxyl group (•COOH). libretexts.org The presence of the nitrile and alkene groups would lead to additional, complex fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula of Lost Neutral/Radical Notes
111[C₅H₅NO₂]⁺˙-Molecular Ion (M⁺˙)
94[C₅H₄NO]⁺•OHLoss of hydroxyl radical from the carboxylic acid. libretexts.org
85[C₄H₅O₂]⁺•CNLoss of cyanide radical.
66[C₅H₄N]⁺•COOHLoss of carboxyl radical. libretexts.org
45[COOH]⁺C₄H₅NCarboxyl fragment ion.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound form a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique maps the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles in the solid state. mdpi.com

A key feature that would be revealed is the nature of intermolecular interactions. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact. mdpi.com X-ray crystallography would confirm the existence and geometry of this dimer for this compound and reveal any other significant intermolecular forces, such as dipole-dipole interactions involving the nitrile groups, which influence the crystal packing. While specific crystallographic data for the title compound is not widely published, analysis of related structures provides a strong basis for these expectations. reading.ac.uk

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential E/Z isomers.

HPLC: A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be a standard approach for purity analysis. lcms.cz The compound's purity can be quantified by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

LC-MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical combination. nih.govnih.gov As the HPLC separates the components of a mixture, the mass spectrometer provides mass information for each eluting peak. This is invaluable for tentatively identifying impurities without the need for isolating each one, by comparing their measured mass-to-charge ratios with those of expected byproducts or isomers. nih.gov

Table 5: Representative HPLC Method for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at ~210 nm and/or Mass Spectrometry (LC-MS)
Column Temperature 25 °C

Based on the comprehensive search for scientific literature, specific computational and theoretical investigations focused solely on "this compound" are not available in the public domain. The requested detailed research findings, data tables, and specific analyses for this particular compound under the outlined computational chemistry topics have not been published in the searched resources.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the following sections as they pertain directly to "this compound":

Computational Chemistry and Theoretical Investigations of 2 Cyano 2 Butenoic Acid

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While the methodologies mentioned (DFT, FMO, Molecular Dynamics) are standard computational chemistry techniques, their application and the resulting data for "2-Cyano-2-butenoic acid" are not documented in the available literature. Providing an article without this specific data would not meet the requirements for detailed, scientifically accurate findings and data tables as per the instructions.

Applications in Polymer Chemistry and Materials Science

Investigation of 2-Cyano-2-butenoic Acid as a Monomer in Polymerization

This compound belongs to the broader class of cyanoacrylates, which are vinyl monomers known for their high reactivity. nih.gov The reactivity is attributed to the powerful electron-withdrawing effects of the nitrile (-CN) and the carboxylic acid (-COOH) groups attached to the α-carbon of the double bond. nih.gov This electronic structure makes the β-carbon highly susceptible to nucleophilic attack, which is a key step in initiating polymerization. nih.govpcbiochemres.com

While much of the existing research focuses on alkyl 2-cyanoacrylates (esters), the fundamental principles of reactivity apply to this compound. These monomers can undergo rapid polymerization, a characteristic that is famously exploited in fast-acting adhesives. pcbiochemres.commdpi.com The polymerization can be initiated by various species, including anions and free radicals, making it a versatile monomer for creating a range of polymeric materials. nih.gov The presence of the carboxylic acid group, in addition to the nitrile group, offers further opportunities for post-polymerization modification and for influencing the polymer's properties, such as adhesion, solubility, and thermal stability.

Polymerization Mechanisms and Kinetics Involving this compound Units

Polymers based on this compound can be synthesized through different polymerization mechanisms, primarily anionic and free-radical polymerization.

Anionic Polymerization: Anionic polymerization is the most common mechanism for cyanoacrylate monomers and is responsible for their rapid "super glue" curing. nih.govpcbiochemres.com

Initiation: The process is typically initiated by weak bases or nucleophiles, such as water (moisture), alcohols, amines, or phosphines. nih.govpcbiochemres.com The nucleophile attacks the electron-deficient β-carbon of the double bond. This leads to the formation of a carbanion on the α-carbon, which is resonance-stabilized by the adjacent nitrile and carboxyl groups. nih.govpcbiochemres.com

Propagation: The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule, and so the chain grows rapidly. nih.gov

Termination: In highly purified systems free of contaminants, termination can be absent, leading to a "living" polymerization. However, in typical conditions, termination occurs through reaction with impurities or chain transfer to the monomer.

Solution polymerizations of related monomers, like n-butyl 2-cyanoacrylate, have shown extremely high propagation rate coefficients (k_p), approaching values of 10^6 L·mol⁻¹·s⁻¹. nih.gov

Free-Radical Polymerization: While more challenging to control due to the monomer's susceptibility to anionic polymerization, free-radical polymerization of cyanoacrylates is possible and synthetically useful, especially for creating copolymers. nih.govmdpi.com This process requires the addition of an acidic stabilizer or inhibitor to suppress the anionic pathway. nih.gov

Initiation: This step involves the generation of free radicals from a thermal initiator, such as 2,2′-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO). nih.govmdpi.com The initiator radical then adds to the monomer's double bond to form a propagating radical. nih.gov

Propagation: The propagating radical adds to successive monomer units, extending the polymer chain. uomustansiriyah.edu.iq

Termination: The growing chains are deactivated through coupling (combination of two growing chains) or disproportionation (hydrogen abstraction from one chain by another). nih.gov

Kinetic studies on the radical polymerization of related cyanoacrylates have been performed. For example, the bulk polymerization of ethyl 2-cyanoacrylate at 30°C yielded a propagation rate coefficient (k_p) of approximately 1610-1622 L·mol⁻¹·s⁻¹ and a termination rate coefficient (k_t) of about 4.04-4.11 × 10⁸ L·mol⁻¹·s⁻¹. mdpi.com

Synthesis and Characterization of Copolymers Incorporating this compound Derived Moieties

This compound and its derivatives are valuable for creating copolymers with tailored properties. By incorporating these monomers into a polymer chain with other monomers, such as styrene or methyl methacrylate, materials with a combination of properties can be achieved. chemrxiv.orgsemanticscholar.org

Radical copolymerization is a common method for this synthesis. For instance, various ring-substituted 2-methoxyethyl phenylcyanoacrylates have been copolymerized with styrene in solution at 70°C, using 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) as the radical initiator. chemrxiv.org The resulting copolymers are typically soluble in solvents like ethyl acetate (B1210297), THF, and chloroform, but insoluble in methanol and petroleum ether. chemrxiv.org

The composition of the copolymers can be determined through elemental analysis, by calculating the nitrogen content which corresponds to the cyanoacrylate monomer. chemrxiv.orgchemrxiv.org Studies have shown that even when the feed ratio of styrene to the cyanoacrylate monomer is high (e.g., 3:1), a significant amount of the cyano-monomer is incorporated into the copolymer, indicating its relatively high reactivity towards the styrene radical. chemrxiv.org

Table 1: Example of Copolymerization of Styrene (ST) with a 2-Cyanoacrylate Derivative (MEPA)

Monomer 1 (M1)Monomer 2 (M2)InitiatorPolymerization ConditionM2 in Copolymer (mol%)
Styrene (ST)2-methoxyethyl phenylcyanoacrylates (MEPA)ABCNToluene, 70°C6.9 - 31.7

Data synthesized from research on related phenylcyanoacrylates. chemrxiv.org

Characterization of these copolymers involves various analytical techniques:

FTIR Spectroscopy: To confirm the presence of characteristic functional groups, such as the nitrile stretch (~2226 cm⁻¹) and the carbonyl stretch (~1740 cm⁻¹). chemrxiv.org

NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the copolymer and determine the monomer ratio. chemrxiv.org

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer chains.

Functionalization of Polymeric Materials Utilizing this compound Derivatives

The nitrile (-CN) and carboxylic acid (-COOH) groups of this compound moieties within a polymer chain are highly valuable for functionalization. These polar groups can enhance a polymer's properties or serve as reactive handles for further chemical modifications.

Improving Compatibility and Dispersion: The cyano group can improve the compatibility between a polymer matrix and fillers. For example, cyano-functionalized graphitic nanoplatelets, created through a mechanochemical reaction with acrylonitrile, show excellent dispersibility and serve as effective reinforcing fillers for acrylonitrile butadiene styrene (ABS) resin due to the chemical affinity of the cyano groups. mdpi.com This leads to significant improvements in mechanical properties like tensile strength and Young's modulus. mdpi.com

Surface Modification: Polymer brushes with a high density of functional groups can be grown from surfaces using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov Polymers containing carboxylic acid groups, derived from monomers like this compound, can be used in this way to create surfaces with enhanced adsorption capabilities for applications like water purification. nih.gov

Synthesis of Block Copolymers: Derivatives can be used to synthesize liquid-crystalline (LC) block copolymers. mdpi.com For instance, block copolymers with cyano-terminated phenyl benzoate moieties have been synthesized via ATRP. mdpi.com The cyano groups contribute to the liquid-crystalline properties and can help achieve long-range ordering and uniform alignment in microphase-separated structures, which is crucial for applications in microfabrication. mdpi.com

Chemical Handles: The carboxylic acid group is particularly versatile, allowing for reactions such as esterification or amidation to attach other molecules, drugs, or biomolecules to the polymer backbone.

Potential for Advanced Material Development from this compound Based Polymers

The unique combination of a reactive double bond and versatile functional groups in this compound opens pathways for the development of advanced materials with tailored properties. mdpi.com

High-Performance Composites: As demonstrated with cyano-functionalized fillers, incorporating these moieties into polymer matrices can significantly enhance mechanical and thermal properties. mdpi.comresearchgate.net Polymers based on this compound could be designed as superior matrices for nanocomposites, leveraging the strong interactions of the polar cyano and carboxyl groups with nanofillers. mdpi.com

Functional and "Smart" Materials: The carboxylic acid group provides pH-responsiveness, allowing for the design of "smart" hydrogels or drug delivery systems that respond to changes in their environment. researchgate.net The polarity imparted by the functional groups can also be utilized in materials for separation membranes or sensors.

Biomedical Applications: Cyanoacrylates are already used as tissue adhesives. nih.gov Copolymers incorporating this compound could be developed to create biodegradable polymers with controlled degradation rates and the ability to be functionalized with bioactive molecules for applications in tissue engineering and regenerative medicine.

Advanced Coatings and Adhesives: By copolymerizing this compound with other monomers like vinyl acetate, the resulting copolymers could be used in advanced paints, coatings, and adhesives with improved adhesion, durability, and functional properties. wikipedia.org

Materials for Microelectronics: The ability of block copolymers containing cyano groups to form highly ordered, self-assembled nanostructures makes them promising candidates for templates in microfabrication and nanotechnology. mdpi.com

The synthesis of polymers from this compound and its derivatives represents a promising strategy for creating a new generation of functional and high-performance materials. mdpi.com

Green Chemistry Principles in the Synthesis and Transformation of 2 Cyano 2 Butenoic Acid

Atom Economy and Waste Minimization in 2-Cyano-2-butenoic Acid Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. The Knoevenagel condensation of acetaldehyde (B116499) with cyanoacetic acid to produce this compound is an inherently atom-economical reaction, as the only theoretical byproduct is water. sigmaaldrich.comresearchgate.net

The reaction is as follows: CH₃CHO (Acetaldehyde) + NCCH₂COOH (Cyanoacetic Acid) → C₅H₅NO₂ (this compound) + H₂O (Water)

The theoretical percent atom economy can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₅H₅NO₂): 111.10 g/mol

Molecular Weight of Acetaldehyde (C₂H₄O): 44.05 g/mol

Molecular Weight of Cyanoacetic Acid (C₃H₃NO₂): 85.06 g/mol

Calculation: % Atom Economy = (111.10 / (44.05 + 85.06)) x 100 = 86.06%

This high theoretical value indicates that the majority of atoms from the reactants are incorporated into the final product.

Waste minimization extends beyond atom economy to consider all materials used in a process, a concept captured by the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product. Traditional Knoevenagel condensations often used hazardous solvents like pyridine (B92270) and catalysts such as piperidine (B6355638), contributing to a higher E-factor. tue.nlwikipedia.org Modern, greener protocols significantly reduce waste by using catalytic systems and minimizing or eliminating solvents, thereby achieving very low E-factor values. acs.orgresearchgate.net For example, flow chemistry procedures for related transformations have been shown to reduce the E-factor from 27 in batch protocols to approximately 2.3, representing a 91.2% reduction in waste. acs.org

Utilization of Sustainable Solvents and Reaction Media (e.g., Aqueous Systems, Solvent-Free Reactions)

The choice of solvent is a critical aspect of green synthesis. Historically, organic solvents were standard for Knoevenagel condensations, but concerns over their environmental impact have driven the development of sustainable alternatives. acgpubs.org

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Knoevenagel condensations have been successfully performed in aqueous media using various catalysts. ijcps.org The use of water can simplify the workup procedure, as the often-insoluble organic product can be isolated by simple filtration. ajgreenchem.com Catalysts like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) and boric acid have proven effective in aqueous ethanol (B145695), promoting high yields under mild conditions. ajgreenchem.commdpi.com

Solvent-Free Reactions: Eliminating the solvent entirely represents a significant step towards a greener process. Several solvent-free methods have been developed for Knoevenagel condensations:

Grindstone Chemistry: This method involves grinding the solid reactants together, often with a catalytic amount of a substance like a water extract of banana (WEB), at room temperature. This technique is energy-efficient, rapid, and avoids the use of any organic solvent.

Mechanochemical Synthesis: High-energy ball milling can facilitate reactions between solid reactants, eliminating the need for solvents and reducing waste. evitachem.com This method offers accelerated reaction rates and near-quantitative atom economy. evitachem.com

Neat Reactions: Some protocols involve heating the reactants with a benign catalyst, such as ammonium (B1175870) bicarbonate, in the absence of a solvent, followed by solid-phase decarboxylation, resulting in high yields and purity. tue.nl

Reaction MediumCatalyst ExampleKey AdvantagesReference
AqueousNi(NO₃)₂·6H₂OHigh yields, simple filtration workup, mild room temperature conditions. ijcps.org
Aqueous[Bmim][OAc] (Ionic Liquid)Recyclable catalyst, short reaction times, high yields (90-97%). ajgreenchem.com
Solvent-Free (Grinding)Water Extract of Banana (WEB)No heating required, rapid (4-10 min), eco-friendly catalyst.
Solvent-Free (Neat)Ammonium BicarbonateUses environmentally benign catalyst, high yields and purity. tue.nl

Development of Catalytic and Biocatalytic Processes for Environmental Efficiency

Switching from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry, reducing waste and often enabling milder reaction conditions.

Chemocatalysis: A wide range of catalysts have been developed to make the Knoevenagel condensation more environmentally efficient. These include:

Ionic Liquids: Function as both solvent and catalyst, are non-volatile, and can often be recycled. ajgreenchem.com

Agro-Waste Extracts: Basic extracts from agro-waste can serve as effective, inexpensive, and environmentally benign catalysts. acgpubs.org

Weak Inorganic Bases and Benign Organic Catalysts: Substances like potassium carbonate, sodium bicarbonate, boric acid, or the amino acid proline have been used to effectively catalyze the reaction, replacing more hazardous traditional bases. researchgate.netmdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for green chemical synthesis. nih.gov

Aldoxime Dehydratases: A key green innovation is the use of aldoxime dehydratases for the cyanide-free synthesis of nitriles. mdpi.com Acetaldehyde, a precursor for this compound, can be converted to its aldoxime and then dehydrated by these enzymes to produce acetonitrile. While not a direct synthesis of the target molecule, this demonstrates a sustainable route to nitrile-containing precursors, avoiding highly toxic cyanide reagents often used in traditional nitrile synthesis. chemistryviews.orgnih.gov This biocatalytic platform is notable for its ability to operate in water at mild temperatures and with high substrate loadings. mdpi.com

Carboxylic Acid Reductases (CARs): These enzymes can reduce α,β-unsaturated carboxylic acids. While their primary products are often alcohols, this demonstrates a potential biocatalytic transformation pathway for this compound into other functionalized molecules. rsc.org

The integration of biocatalysis with chemocatalysis in sequential or one-pot reactions offers powerful, sustainable synthetic strategies. osti.gov

Energy Efficiency in Synthetic Protocols for this compound Production

Designing for energy efficiency involves minimizing the energy input for chemical processes. Many modern synthetic protocols for producing α,β-unsaturated cyano-compounds achieve this by operating under ambient conditions.

Room Temperature Reactions: The development of highly active catalysts, such as Ni(NO₃)₂·6H₂O in water or various catalysts under solvent-free grinding conditions, allows the Knoevenagel condensation to proceed efficiently at room temperature, eliminating the need for heating or refluxing. ijcps.org This contrasts sharply with traditional methods that often required elevated temperatures, consuming significant energy.

Biocatalytic Processes: Enzymatic reactions typically occur under mild physiological conditions (ambient temperature and pressure), making them inherently energy-efficient. mdpi.com The energy-intensive conditions of many traditional chemical processes, such as temperatures around 300 °C for amide dehydration to nitriles, are completely avoided. nih.gov

Design for Reduced Auxiliary Substances and Derivatives

This principle aims to minimize or eliminate the use of auxiliary substances like solvents, separating agents, and protecting groups.

Catalyst over Stoichiometric Reagent: Using a small, catalytic amount of a substance (e.g., 5-20 mol%) is vastly superior to using stoichiometric or larger amounts of reagents, such as the use of pyridine as both a catalyst and solvent in the traditional Doebner modification of the Knoevenagel condensation. wikipedia.orgajgreenchem.com

Elimination of Solvents: As detailed in section 8.2, solvent-free methods completely eliminate a major class of auxiliary substances, simplifying purification and reducing waste. tue.nl

Avoiding Protecting Groups: The high chemo-, regio-, and enantioselectivity of enzymes can often obviate the need for protecting groups, which are temporary modifications of functional groups that add steps to a synthesis and generate waste upon their removal. Biocatalytic routes are therefore often shorter and more efficient.

Renewable Feedstock Integration in this compound Chemistry

Transitioning from petroleum-based feedstocks to renewable, bio-based resources is a long-term goal for a sustainable chemical industry. acs.orgnih.gov Lignocellulosic biomass, derived from non-edible plant matter, is a key renewable carbon source. nih.gov A plausible green synthetic pathway to this compound can be envisioned starting from bio-ethanol.

Bio-ethanol to Acetaldehyde: Bio-ethanol, produced via fermentation of sugars from biomass, can be selectively converted to acetaldehyde through oxidative dehydrogenation. nih.gov

Acetaldehyde to this compound: The resulting acetaldehyde can then be used as a direct feedstock in the Knoevenagel condensation with cyanoacetic acid.

This approach connects a bulk chemical derived from renewable resources directly to the synthesis of a higher-value fine chemical. nih.gov Furthermore, platform chemicals like 2,3-butanediol, which can be produced from fermentation, offer additional routes to C4 building blocks for the chemical industry. nih.gov The use of CO₂ as a C1 feedstock for producing carboxylic acids is also an area of active research, which could provide future sustainable routes to precursors like cyanoacetic acid. researchgate.net

Future Research Directions for 2 Cyano 2 Butenoic Acid

Exploration of Novel Synthetic Pathways and Methodologies

The classical synthesis of cyanoacrylates, which are structurally related to 2-cyano-2-butenoic acid, often relies on the Knoevenagel condensation of a cyanoacetate (B8463686) with formaldehyde. bris.ac.uk While effective, this method presents challenges, including the need for high-pH conditions and a subsequent depolymerization step. pcbiochemres.com Future research is actively pursuing more efficient, safer, and environmentally benign synthetic routes.

One promising area is the development of "crackless" techniques that produce the monomer directly without the high-energy depolymerization stage. pcbiochemres.com These methods often employ alternative catalysts, such as ammonium (B1175870) or iminium salts, which can operate under milder conditions. pcbiochemres.com Further investigation into catalyst systems is a key objective to refine these processes. pcbiochemres.com

Additionally, the application of green chemistry techniques to the synthesis of this compound and its esters is a critical research direction. Methodologies such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of biocatalysts like lemon juice in solvent-free conditions are being explored for other organic molecules and could be adapted for this compound. chemijournal.commdpi.com These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. chemijournal.comnih.gov The development of artificial multi-enzyme catalytic pathways in cell-free systems represents a frontier in green synthesis, offering a novel approach to upgrading simple molecules into more complex ones. rsc.org

MethodologyDescriptionPotential Advantages for this compound SynthesisResearch Focus
"Crackless" Monomer SynthesisDirect synthesis of the monomer, avoiding the high-temperature depolymerization step common in traditional cyanoacrylate production. pcbiochemres.comReduced energy consumption, avoidance of high-pH conditions, potentially higher yields. pcbiochemres.combostik.comDevelopment of novel iminium or ammonium salt catalysts. pcbiochemres.com
Microwave-Assisted SynthesisUtilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times. mdpi.comIncreased reaction rates, improved yields, and cleaner reaction profiles. mdpi.comOptimization of solvent systems and reaction conditions for aldol-type condensations. researchgate.net
BiocatalysisThe use of natural catalysts, such as enzymes or plant extracts (e.g., lemon juice), to drive chemical reactions. chemijournal.comEnvironmentally benign, mild reaction conditions, high selectivity, use of renewable resources. chemijournal.comScreening for suitable enzymes or natural catalysts for Knoevenagel-type reactions.
Solvent-Free ReactionsConducting reactions by grinding solid reactants together, often with a catalyst, eliminating the need for a solvent. chemijournal.comReduced waste, lower environmental impact, simplified purification. chemijournal.comInvestigation of solid-state reaction mechanisms and catalyst efficiency.

Deepening Mechanistic Understanding Through Advanced Computational and Experimental Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and polymerization of this compound is crucial for optimizing existing processes and designing new applications. Future research will increasingly rely on a synergy between advanced computational modeling and sophisticated experimental techniques.

Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to model reaction pathways, characterize transition states, and calculate kinetic and thermodynamic parameters. researchgate.net Such studies can provide invaluable insights into the step-by-step process of bond formation and cleavage, for instance, in the abstraction of a hydrogen atom by a carbonyl oxygen via a cyclic transition state. researchgate.net This approach has been used to study the reaction between cyanoacetylene and the cyano radical, providing detailed characterization of the potential energy surface. researchgate.netarxiv.org These computational tools can be applied to investigate the polymerization initiation and propagation steps of this compound, helping to elucidate the role of inhibitors and accelerators.

Experimentally, techniques like Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry are vital for characterizing intermediates and final products. frontiersin.orgnih.govrsc.org Kinetic studies, which measure reaction rates under varying conditions of temperature, pressure, and catalyst concentration, are essential for validating computational models. researchgate.netpcbiochemres.com The combination of these experimental and theoretical approaches will enable a more complete picture of the molecule's reactivity, leading to better control over its polymerization and derivatization.

Discovery of New Derivatization Strategies for Enhanced Functionality

Modifying the molecular structure of this compound through derivatization is a powerful strategy for tuning its properties and creating new functionalities. Research in this area focuses on strategically adding or altering chemical groups to achieve desired outcomes for specific applications.

One key area is the synthesis of derivatives with enhanced biological activity. For example, incorporating a 2-cyano-3-oxo-1-en moiety into the structure of naturally occurring compounds like glycyrrhetinic acid has been shown to produce derivatives that inhibit cancer cell growth. nih.gov Similarly, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me) has demonstrated anti-inflammatory and antioxidant properties in preclinical models of endometriosis. nih.gov Future work will likely explore a wider range of molecular scaffolds to create novel therapeutic agents.

Derivatization is also crucial for analytical applications. Novel reagents can be developed to react with the cyano or carboxylic acid groups, introducing fluorophores or other tags that enhance detection sensitivity and selectivity in analytical techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov For instance, a strategy for identifying hydroxyl fatty acids involves derivatization to produce diagnostic ions in mass spectrometry, a concept that could be adapted for analyzing derivatives of this compound. bohrium.com

Derivatization GoalStrategyExample Application AreaFuture Research Focus
Enhanced Biological ActivityIncorporation of the cyano-butenoic acid moiety into complex natural product scaffolds. nih.govOncology, anti-inflammatory agents. nih.govnih.govSynthesis and screening of new derivatives for a wider range of biological targets.
Improved Analytical DetectionReaction with reagents that introduce a fluorophore or a mass-spectrometry-active tag. nih.govPharmaceutical quality control, metabolomics. nih.govDevelopment of novel, highly sensitive, and selective derivatization reagents.
Modified Polymer PropertiesChanging the ester group (e.g., from methyl to ethyl or octyl) to alter the properties of the resulting polymer. bris.ac.ukcompoundchem.comMedical adhesives, recyclable plastics. compoundchem.comnih.govSystematic investigation of structure-property relationships in poly(alkyl cyanoacrylates).
Novel Optical MaterialsSynthesis of aniline derivatives containing the 2-cyano group. researchgate.netNear-ultraviolet optical devices. researchgate.netExploration of the photophysical properties of new cyano-containing aromatic compounds.

Expanding Applications in Emerging Fields of Chemical Science

While derivatives of this compound, particularly cyanoacrylate esters, are well-known as adhesives, future research is set to expand their use into cutting-edge areas of materials science, medicine, and technology. pcbiochemres.com The unique reactivity of the molecule makes it a versatile building block for advanced materials.

A significant recent development is the creation of closed-loop recyclable plastics from poly(ethyl cyanoacrylate) (PECA). nih.govfastcompany.com This material, derived from a non-petroleum source, exhibits mechanical properties comparable to commercial plastics and can be easily depolymerized back to its monomer with high efficiency, even from mixed plastic waste streams. nih.gov This aligns with the growing demand for sustainable materials and a circular economy. nih.govfastcompany.com

In the field of civil engineering, modified cyanoacrylate formulations are being investigated as healing agents for self-healing concrete. frontiersin.org These adhesives can be encapsulated within the concrete matrix and released upon cracking, effectively repairing the damage and extending the lifespan of the structure. frontiersin.org Research is focused on modifying the formulation to control the curing rate and improve bond strength. frontiersin.org

The medical field also continues to be a fertile ground for new applications. Beyond their use as tissue adhesives, cyanoacrylates are being explored for drug delivery systems and other biomedical devices. bris.ac.ukcompoundchem.com The ability to tune the degradation rate by altering the alkyl chain length of the ester group is a key advantage in these applications. bris.ac.uk

Further Integration of Green Chemistry Principles for Sustainable Production

Ensuring that the production and lifecycle of this compound and its derivatives are environmentally sustainable is a paramount goal for future research. This involves a holistic application of the twelve principles of green chemistry, from feedstock selection to end-of-life considerations. nih.gov

A primary focus is the use of renewable resources as starting materials, moving away from petroleum-based feedstocks. nih.govzdschemical.com This includes exploring biosynthetic pathways to produce precursors to this compound. Additionally, developing manufacturing processes that are highly energy-efficient and generate minimal waste is critical. bostik.com Modern techniques that deliver higher yields (95-98%) with lower energy consumption are already being implemented for some cyanoacrylates. bostik.com

The choice of solvents and catalysts is another key aspect. Research into using water or other benign solvents, or conducting reactions under solvent-free conditions, will reduce the environmental impact of synthesis. nih.govmdpi.com The development of recyclable catalysts can also prevent waste and reduce costs. mdpi.com

Finally, designing for degradation and recycling is a cornerstone of sustainable chemistry. The development of recyclable PECA plastics is a prime example of this principle in action. nih.gov Future research will aim to design other derivatives and materials based on this compound that can be easily recycled or that biodegrade into harmless products at the end of their useful life. zdschemical.com

Q & A

Q. Q1. What are the optimal synthetic routes for 2-cyano-2-butenoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer :

  • Synthetic Pathways : Common methods include cyanation of α,β-unsaturated carboxylic acids or selective oxidation of cyano-substituted alkenes. For reproducibility, document reaction parameters (temperature, solvent, catalysts) and characterize intermediates via NMR or IR spectroscopy .
  • Yield Optimization : Use fractional factorial design to test variables (e.g., pH, stoichiometry). Compare yields using HPLC or mass spectrometry, and report purity via melting point analysis or chromatographic retention times .

Q. Q2. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer :

  • NMR Analysis : Assign peaks for the cyano group (δ ~110-120 ppm in 13C^{13}\text{C} NMR) and α,β-unsaturated carboxylic protons (δ ~6-7 ppm in 1H^{1}\text{H} NMR). Compare with literature spectra for validation .
  • IR Spectroscopy : Identify characteristic stretches: C≡N (~2240 cm1^{-1}) and carboxylic acid O-H (~2500-3300 cm1^{-1}). Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and chemical goggles. For respiratory protection, employ NIOSH-certified P95 masks in poorly ventilated areas .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Avoid drainage systems to prevent environmental contamination .

Advanced Research Questions

Q. Q4. How does the electronic nature of the cyano group influence the acid dissociation constant (pKa) of this compound compared to unsubstituted butenoic acids?

Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare electron-withdrawing effects of -CN vs. -COOH on acidity. Validate with potentiometric titration data .
  • Experimental Validation : Use UV-Vis spectroscopy to measure pKa shifts in aqueous solutions. Correlate results with Hammett substituent constants .

Q. Q5. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions, and how does steric hindrance affect regioselectivity?

Methodological Answer :

  • Kinetic Studies : Monitor reaction rates with dienophiles (e.g., maleic anhydride) under varying temperatures. Use 1H^{1}\text{H} NMR to track endo/exo product ratios .
  • Steric Analysis : Employ X-ray crystallography to determine molecular geometry. Compare with computational models (e.g., Gaussian) to predict steric effects on transition states .

Q. Q6. How can contradictory data on the thermal stability of this compound be resolved across published studies?

Methodological Answer :

  • Meta-Analysis : Systematically review literature using Boolean search strategies (e.g., "this compound" AND "thermal decomposition") in SciFinder or PubMed. Filter results by methodology (e.g., TGA vs. DSC) .
  • Replication Studies : Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized heating rates). Use statistical tools (ANOVA) to assess inter-study variability .

Q. Q7. What are the implications of this compound’s tautomeric equilibria in biological systems, and how can this be modeled in vitro?

Methodological Answer :

  • Tautomer Detection : Use 15N^{15}\text{N}-labeled NMR or isotopic tracing to identify keto-enol equilibria. Compare with computational predictions (e.g., Schrödinger Suite) .
  • Biological Assays : Test cytotoxicity in cell cultures (e.g., HeLa cells) with LC-MS to monitor metabolite formation. Correlate tautomer ratios with bioactivity .

Data Presentation and Analysis

Q. Table 1. Comparative Physicochemical Properties of this compound

PropertyExperimental ValueComputational PredictionSource
Melting Point (°C)69–7071.5 (DFT)
logP (Octanol-Water)1.21.05 (ChemAxon)
Aqueous Solubility (mg/mL)8.97.4 (ADMET Predictor)

Guidelines for Addressing Research Gaps

  • Literature Review : Use controlled vocabulary (e.g., MeSH terms) in subject-specific databases like Reaxys. Employ citation chaining to identify seminal papers .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-2-butenoic acid
Reactant of Route 2
2-Cyano-2-butenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.